molecular formula C16H22O4 B12565622 4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid CAS No. 214491-75-5

4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid

Katalognummer: B12565622
CAS-Nummer: 214491-75-5
Molekulargewicht: 278.34 g/mol
InChI-Schlüssel: UHVVJWPSUNECBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid is an organic compound with the molecular formula C16H22O4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3,5,5-trimethylhexanoyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid typically involves the esterification of benzoic acid with 3,5,5-trimethylhexanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(3,5,5-Trimethylhexanoyl)oxy]benzoic acid is unique due to its combined structural features of benzoic acid and 3,5,5-trimethylhexanoic acid. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

214491-75-5

Molekularformel

C16H22O4

Molekulargewicht

278.34 g/mol

IUPAC-Name

4-(3,5,5-trimethylhexanoyloxy)benzoic acid

InChI

InChI=1S/C16H22O4/c1-11(10-16(2,3)4)9-14(17)20-13-7-5-12(6-8-13)15(18)19/h5-8,11H,9-10H2,1-4H3,(H,18,19)

InChI-Schlüssel

UHVVJWPSUNECBO-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)OC1=CC=C(C=C1)C(=O)O)CC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.